

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

Cat. No.: B1343199

[Get Quote](#)

Technical Guide: Bis(2-(diphenylphosphino)ethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, safety, and applications of **Bis(2-(diphenylphosphino)ethyl)amine hydrochloride**, a key building block in modern chemistry.

Chemical and Physical Properties

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is a solid, air-sensitive compound.^[1] ^[2]^[3] It is primarily utilized as a versatile bidentate phosphine ligand in the fields of transition metal catalysis and organometallic synthesis.^[4] Its structural features make it an important component in the development of novel catalysts.^[4]

Identifiers

Identifier	Value
CAS Number	66534-97-2[5]
IUPAC Name	2-(diphenylphosphino)-N-[2-(diphenylphosphino)ethyl]ethanamine hydrochloride[6]
Molecular Formula	C ₂₈ H ₃₀ ClNP ₂ [2][7]
InChI Key	AVDUVHMGDOIQI-UHFFFAOYSA-N[5][6]

Physicochemical Data

Property	Value
Molecular Weight	477.95 g/mol [5][6]
Melting Point	175-180 °C[2][5]
Boiling Point	566.7 °C at 760 mmHg (Predicted)[3]
Physical State	Solid[5][6]
Appearance	White solid[2]
Solubility	Insoluble in water[2][3]
LogP	6.43[5]

Handling, Storage, and Safety

Proper handling and storage are crucial due to the compound's air-sensitive and hazardous nature.

Safety and Hazard Information

The compound is classified as hazardous and requires careful handling to avoid irritation and other health effects.[1]

Hazard Information	Details
GHS Pictogram	GHS07 (Harmful/Irritant)[5]
Signal Word	Warning[5][6]
Hazard Statements	H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing and eye/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

Storage and Stability

Condition	Recommendation
Storage Temperature	2-8 °C[2][6]
Atmosphere	Store under an inert atmosphere (e.g., nitrogen or argon).[1][2][6]
Incompatibilities	Strong oxidizing agents.[1]
Sensitivity	Air sensitive.[1][2][3]

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the reaction, the following outlines a general workflow for using **Bis(2-(diphenylphosphino)ethyl)amine hydrochloride** as a ligand in a catalytic reaction.

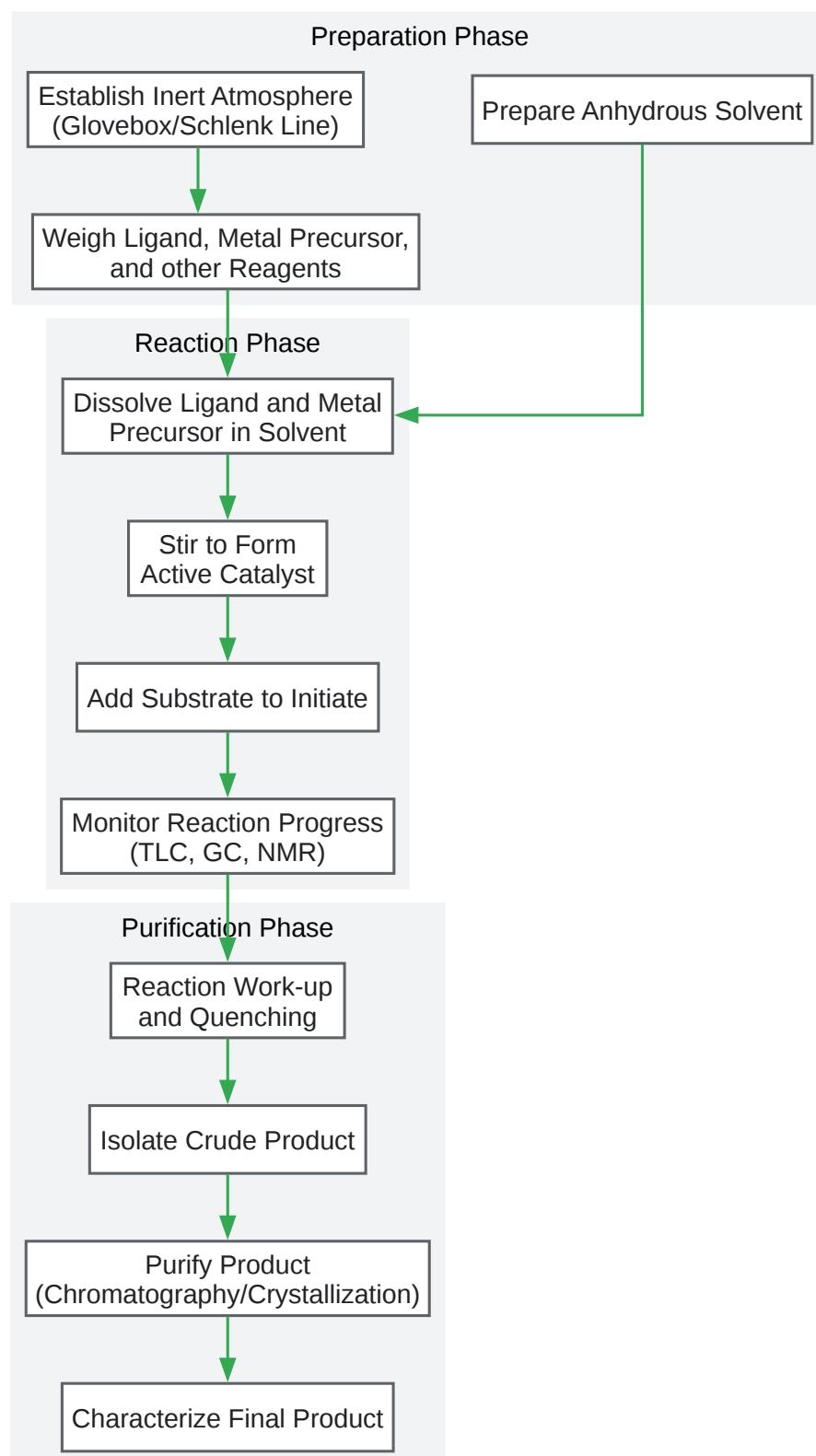
General Protocol for a Catalytic Reaction:

- **Inert Atmosphere Setup:** All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). The reaction should be assembled in a glovebox or using Schlenk line techniques.
- **Reagent Preparation:** The required amounts of the metal precursor, **Bis(2-(diphenylphosphino)ethyl)amine hydrochloride** ligand, solvent, and other reactants are carefully weighed and prepared under an inert atmosphere.
- **Reaction Assembly:** The metal precursor and the ligand are dissolved in an appropriate anhydrous solvent in the reaction vessel. The solution is typically stirred to allow for the formation of the active catalyst complex.
- **Initiation and Monitoring:** The substrate is then added to the reaction mixture. The reaction progress is monitored by techniques such as TLC, GC, or NMR spectroscopy.
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques like extraction, crystallization, or column chromatography.

Applications and Use Cases

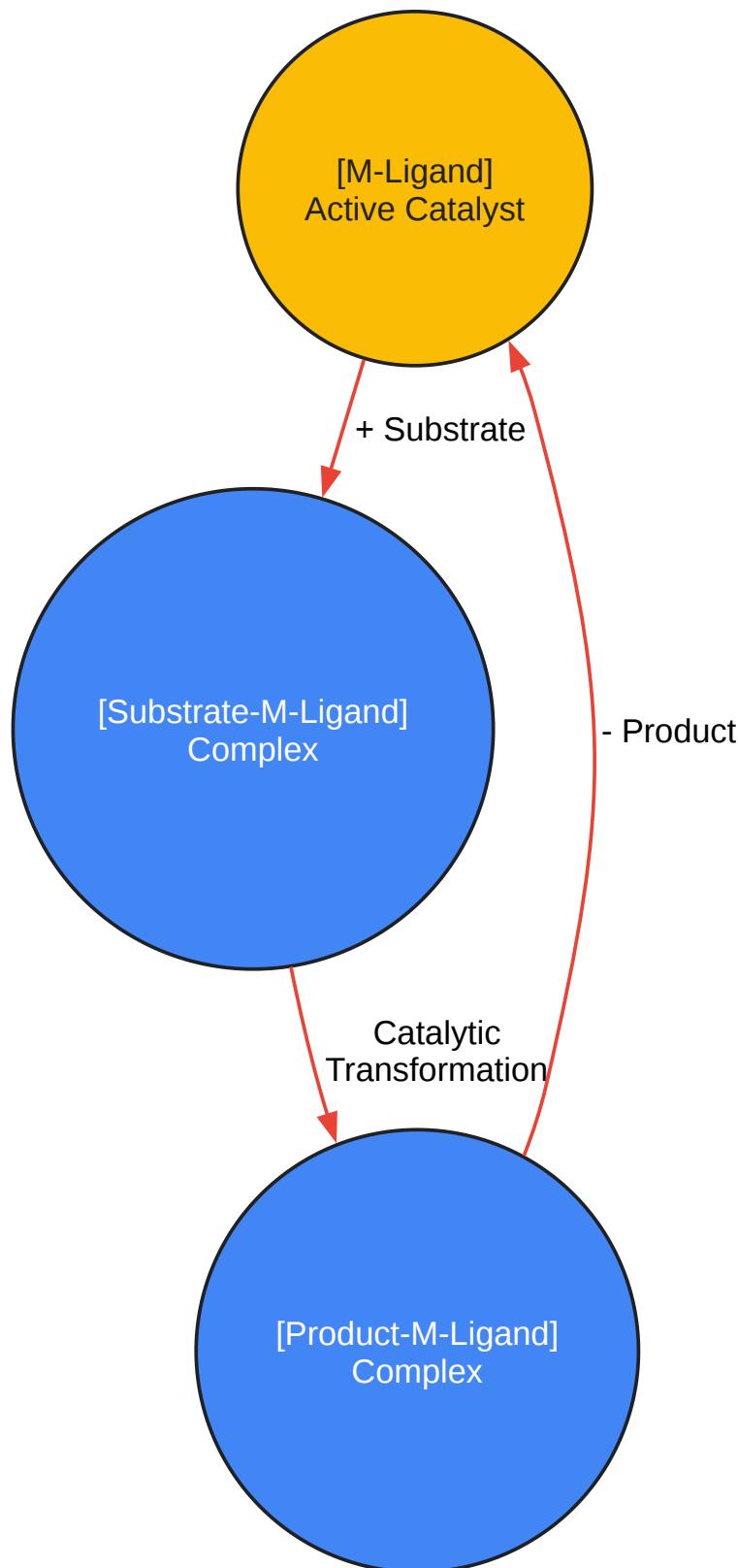
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is a foundational tool in catalysis and synthesis.

Role in Catalysis


As a bidentate phosphine ligand, this compound is integral to forming stable and active transition metal catalysts.^[4] These catalysts are employed in a variety of homogeneous reactions. The ligand's structure allows for the fine-tuning of the electronic and steric properties of the metal center, influencing the catalyst's activity and selectivity.

Use in Synthesis

The compound is a key precursor in the synthesis of more complex molecules, particularly in the development of novel chiral aminodiphosphine ligands.^[2] These chiral ligands are of significant interest for asymmetric catalysis, a critical technology in modern drug development and fine chemical production.


Visualized Workflows and Pathways

To better illustrate the utility of **Bis(2-(diphenylphosphino)ethyl)amine hydrochloride**, the following diagrams depict a generalized experimental workflow and its role in a catalytic cycle.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for using the ligand in a catalytic reaction.

[Click to download full resolution via product page](#)

Caption: Simplified role of the ligand in a generic catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Bis[(2-diphenylphosphino)ethyl]ammonium chloride, min. 97% | 66534-97-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride | Delchimica [delchimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride | 66534-97-2 [sigmaaldrich.com]
- 7. Bis (2-diphenylphosphino)ethyl ammonium chloride 95 66534-97-2 [sigmaaldrich.com]
- 8. 66534-97-2 | Bis(2-(diphenylphosphino)ethyl)amine hydrochloride | Aryls | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [Bis(2-(diphenylphosphino)ethyl)amine hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343199#bis-2-diphenylphosphino-ethyl-amine-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com